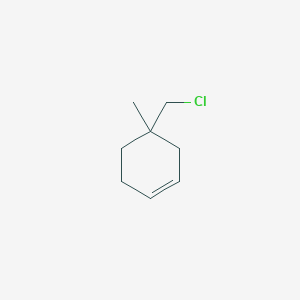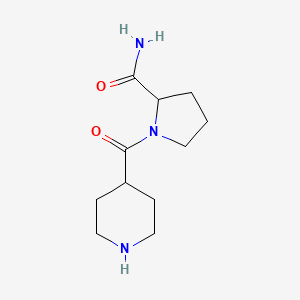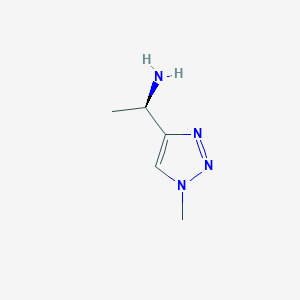
4-(Chloromethyl)-4-methylcyclohex-1-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Chloromethyl)-4-methylcyclohex-1-ene is an organic compound characterized by a cyclohexene ring with a chloromethyl and a methyl group attached to the same carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Chloromethyl)-4-methylcyclohex-1-ene typically involves the chloromethylation of 4-methylcyclohex-1-ene. This can be achieved using chloromethyl methyl ether (CMME) in the presence of a Lewis acid catalyst such as zinc chloride (ZnCl₂). The reaction is carried out under acidic conditions to facilitate the formation of the chloromethyl group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of safer chloromethylating agents and optimized reaction conditions can enhance yield and reduce the formation of by-products.
Chemical Reactions Analysis
Types of Reactions
4-(Chloromethyl)-4-methylcyclohex-1-ene undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted by nucleophiles such as amines, alcohols, or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction Reactions: Reduction of the double bond can yield saturated cyclohexane derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide (NaN₃) or potassium thiocyanate (KSCN) in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Major Products
Substitution: Formation of azides, ethers, or thioethers.
Oxidation: Formation of alcohols or ketones.
Reduction: Formation of cyclohexane derivatives.
Scientific Research Applications
4-(Chloromethyl)-4-methylcyclohex-1-ene has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry: Potential precursor for the development of pharmaceuticals.
Material Science: Utilized in the preparation of polymers and advanced materials.
Industrial Chemistry: Employed in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 4-(Chloromethyl)-4-methylcyclohex-1-ene involves its reactivity towards nucleophiles and electrophiles. The chloromethyl group acts as an electrophilic center, making it susceptible to nucleophilic attack. This reactivity is exploited in various synthetic transformations to introduce functional groups or modify the molecular structure.
Comparison with Similar Compounds
Similar Compounds
4-Methylcyclohex-1-ene: Lacks the chloromethyl group, making it less reactive towards nucleophiles.
4-(Bromomethyl)-4-methylcyclohex-1-ene: Similar structure but with a bromomethyl group, which is more reactive than the chloromethyl group.
4-(Hydroxymethyl)-4-methylcyclohex-1-ene: Contains a hydroxymethyl group, making it more hydrophilic and reactive towards electrophiles.
Uniqueness
4-(Chloromethyl)-4-methylcyclohex-1-ene is unique due to the presence of both a chloromethyl and a methyl group on the same carbon atom, providing a versatile platform for various chemical transformations
Properties
Molecular Formula |
C8H13Cl |
|---|---|
Molecular Weight |
144.64 g/mol |
IUPAC Name |
4-(chloromethyl)-4-methylcyclohexene |
InChI |
InChI=1S/C8H13Cl/c1-8(7-9)5-3-2-4-6-8/h2-3H,4-7H2,1H3 |
InChI Key |
WLQSEDQRZDXGDQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC=CC1)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(Butan-2-yloxy)methyl]aniline](/img/structure/B13197903.png)

![6-Methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B13197913.png)

![4-(Difluoromethyl)-2-methylimidazo[1,5-a]pyrimidine-8-carboxylic acid](/img/structure/B13197922.png)


![2-chloro-N-[(1-piperidin-1-ylcyclohexyl)methyl]acetamide](/img/structure/B13197942.png)






